![molecular formula C21H19FN2O7S B2652529 Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-09-2](/img/structure/B2652529.png)
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O7S and its molecular weight is 462.45. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s structural features, including the fluorophenyl group, make it suitable for designing fluorescent probes. Researchers can modify it to create imaging agents that selectively bind to specific cellular components or biomolecules. These probes enable visualization of cellular processes, protein localization, and drug distribution within tissues .
- Some pyridazine derivatives exhibit antitumor activity. Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth, angiogenesis, or metastasis. Further studies are needed to validate its efficacy and safety .
- The sulfonamide moiety in the compound suggests anti-inflammatory potential. Researchers could investigate its effects on inflammatory pathways, cytokine production, and immune responses. Such insights may lead to novel anti-inflammatory drugs .
- Pyridazine derivatives have been studied for cardiovascular diseases. This compound’s sulfonyl group could influence vascular function, platelet aggregation, or blood pressure regulation. Investigating its effects on cardiovascular parameters is warranted .
- Researchers can explore the compound’s interactions with enzymes or receptors. Its carboxylate group may play a role in enzyme inhibition. Investigating its binding affinity and specificity could reveal potential therapeutic targets .
- Organic semiconductors are crucial for flexible electronics. The pyridazine core, combined with the electron-withdrawing groups, could lead to materials with desirable electronic properties. Researchers might synthesize derivatives for applications in organic photovoltaics or field-effect transistors .
Fluorescent Probes and Imaging Agents
Anticancer Potential
Anti-Inflammatory Properties
Cardiovascular Applications
Chemical Biology and Enzyme Inhibition
Materials Science and Organic Electronics
properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O7S/c1-4-30-21(26)20-17(12-19(25)24(23-20)15-8-6-14(22)7-9-15)31-32(27,28)18-11-13(2)5-10-16(18)29-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZHFRXHJWESAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(4-fluorophenyl)-4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate |
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